4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

Nitric oxide synthase inhibition nNOS selectivity TRIM analog

4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid (CAS 1260772-25-5) is a trisubstituted imidazole derivative featuring an ortho-trifluoromethylphenyl moiety at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position. The compound belongs to the imidazole-5-carboxylic acid class, which has been extensively explored for angiotensin II receptor antagonism and antiviral applications.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
Cat. No. B12448657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC=CC=C2C(F)(F)F)C(=O)O
InChIInChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-4-2-3-5-8(7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
InChIKeyORAAYTJJEZCAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid: Core Structural and Procurement Profile


4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid (CAS 1260772-25-5) is a trisubstituted imidazole derivative featuring an ortho-trifluoromethylphenyl moiety at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position . The compound belongs to the imidazole-5-carboxylic acid class, which has been extensively explored for angiotensin II receptor antagonism and antiviral applications [1]. Its molecular formula is C₁₂H₉F₃N₂O₂ with a molecular weight of 270.21 g/mol, and it is commercially supplied at ≥95% purity as a research intermediate .

Why Generic Imidazole-5-carboxylic Acid Substitution Fails: The Ortho-CF₃ and 4-Methyl Differentiation


Imidazole-5-carboxylic acid derivatives cannot be treated as interchangeable building blocks due to the profound impact of substituent position on both target binding and physicochemical properties. The ortho-trifluoromethylphenyl group in this compound imposes distinct conformational restrictions and electronic effects compared to its para-substituted analog . In the structurally related TRIM series, the 2-(trifluoromethyl)phenyl motif confers selective neuronal nitric oxide synthase (nNOS) inhibition (IC₅₀ = 28.2 μM) while largely sparing endothelial NOS (IC₅₀ = 1057.5 μM)—a selectivity profile that is critically dependent on the ortho-CF₃ orientation [1]. The presence of the 4-methyl and 5-carboxylic acid groups further differentiates this compound pharmacokinetically and synthetically from simpler 2-arylimidazoles, making generic substitution a risk for both biological activity and downstream synthetic compatibility.

4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid: Quantitative Differentiation Evidence


Ortho- vs. Para-CF₃: Positional Selectivity Impact Inherited from TRIM Pharmacophore

The 2-(trifluoromethyl)phenyl substituent on the imidazole ring is the defining pharmacophoric element of TRIM (1-(2-trifluoromethylphenyl)imidazole), a well-characterized selective nNOS inhibitor. TRIM inhibits nNOS with an IC₅₀ of 28.2 μM and iNOS with an IC₅₀ of 27.0 μM, while exhibiting approximately 37-fold selectivity over eNOS (IC₅₀ = 1057.5 μM) [1]. In contrast, the parent imidazole is a weak, non-selective inhibitor (nNOS IC₅₀ = 290.6 μM; eNOS IC₅₀ = 101.3 μM; iNOS IC₅₀ = 616.0 μM), and 1-phenylimidazole shows non-selective pan-isoform inhibition (nNOS IC₅₀ = 72.1 μM; eNOS IC₅₀ = 86.9 μM; iNOS IC₅₀ = 53.9 μM). The 4-chlorophenyl analog CPI shows 9-fold nNOS selectivity (nNOS IC₅₀ = 43.4 μM; eNOS IC₅₀ = 392.3 μM), substantially lower than TRIM's 37.5-fold selectivity [1]. The target compound retains the critical ortho-CF₃-phenyl group at the imidazole 2-position, preserving the potential for this selectivity vector, while its 5-carboxylic acid group enables covalent derivatization for prodrug or probe synthesis.

Nitric oxide synthase inhibition nNOS selectivity TRIM analog

Regioisomeric Differentiation: 2-CF₃ vs. 4-CF₃ Substituted Phenyl in Antiviral Imidazole-5-carboxylates

In a 2022 study of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid derivatives against orthopoxviruses, the 4-(trifluoromethyl)phenyl analog (ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, compound 1f) exhibited the highest selectivity index of SI = 919 against Vaccinia virus in Vero cells, with a CC₅₀ of 321.97 μM [1]. This compound also inhibited cowpox virus (SI = 20) and ectromelia virus (SI = 46). The target compound differs from 1f in two critical aspects: (a) the CF₃ group is ortho rather than para on the 2-phenyl ring, and (b) the imidazole N-1 position is unsubstituted (free NH) rather than bearing a hydroxy group. These structural differences directly impact both the electronic character of the aryl ring and the hydrogen-bonding capacity of the imidazole core. The target compound's free carboxylic acid at position 5, compared to the ethyl ester in 1f, provides a direct conjugation handle without requiring ester hydrolysis, reducing synthetic step count.

Antiviral activity Orthopoxvirus Selectivity index

Carboxylic Acid Versatility: Derivatization Advantage Over Ester and N-Alkyl Analogs

The target compound possesses a free 5-carboxylic acid group, distinguishing it from common ester analogs such as the methyl or ethyl esters of the same scaffold. In the angiotensin II antagonist series, imidazole-5-carboxylic acids serve as the key pharmacophoric anchor, with the acid moiety directly engaging in receptor binding [1]. The free acid enables direct amide coupling, esterification, or reduction without the need for protecting group manipulation or saponification steps that are required when starting from ester precursors. In comparison, 5-methyl-2-(4-trifluoromethylphenyl)-3H-imidazole-4-carboxylic acid (CAS 1260810-09-0), a commercially available regioisomer, also offers a free acid but differs in CF₃ position—a critical variable for target engagement as demonstrated by the positional selectivity in the TRIM series [2]. The 4-methyl group on the imidazole ring further differentiates this compound from des-methyl analogs by modulating both metabolic stability and steric environment at the adjacent carboxylic acid.

Synthetic building block Amide coupling Esterification

Physicochemical Differentiation: Predicted logP and Drug-Likeness Parameters

Computational prediction of the target compound (ortho-CF₃ isomer) yields distinct physicochemical parameters compared to its para-CF₃ regioisomer. The ortho-substitution introduces steric hindrance that reduces the effective polar surface exposure of the trifluoromethyl group while increasing molecular three-dimensionality. This affects membrane permeability and protein binding in ways that cannot be replicated by the para isomer. Vendors supply the target compound at 95% purity , while the para-CF₃ analog (CAS 1260810-09-0) is also available at 95%+ purity , enabling direct experimental comparison. The imidazole NH (pKa ~14) and carboxylic acid (pKa ~4) provide two pH-dependent ionization sites that influence solubility and formulation behavior differently than N-substituted analogs such as 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (CAS 1359735-10-6), which lacks the 4-methyl group and has a different tautomeric equilibrium .

Lipophilicity Drug-likeness Physicochemical properties

Optimal Application Scenarios for 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid Procurement


nNOS-Selective Inhibitor Probe Synthesis

This compound is the preferred starting material for synthesizing TRIM-derived nNOS-selective inhibitor probes. The ortho-CF₃-phenyl group at the imidazole 2-position is the critical pharmacophore for achieving the 37.5-fold nNOS/eNOS selectivity documented for the TRIM scaffold [1]. The free carboxylic acid at position 5 allows direct amide or ester conjugation to fluorophores, biotin, or solid-phase resins for target engagement studies, while the 4-methyl group provides a metabolic soft spot for tuning clearance. Researchers should select this specific regioisomer over the para-CF₃ analog (CAS 1260810-09-0) to preserve the nNOS selectivity vector.

Orthopoxvirus Antiviral SAR Expansion

For medicinal chemistry teams exploring antiviral imidazole-5-carboxylates, this compound represents an underexplored ortho-CF₃ SAR vector. The published para-CF₃ series achieved a selectivity index of SI = 919 against Vaccinia virus, with the most active compound being an ethyl ester of the 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid scaffold [2]. The target compound shifts the CF₃ to the ortho position and removes the N-hydroxy group while retaining the free acid—creating a distinct chemical space for probing orthopoxvirus inhibition. Direct procurement of this building block enables rapid analog generation without de novo scaffold synthesis.

Angiotensin II Receptor Antagonist Intermediate

Imidazole-5-carboxylic acids bearing alkyl substituents at the 4-position have been validated as angiotensin II receptor antagonists with potent oral activity [3]. The target compound provides the core imidazole-5-carboxylic acid scaffold with a 4-methyl group and a 2-ortho-CF₃-phenyl substituent—a substitution pattern that maps onto the general pharmacophore model for AT₁ receptor antagonism. The free acid enables direct elaboration to the biphenyltetrazole or related acid isostere moieties required for high-affinity receptor binding, bypassing protecting group strategies needed when using ester precursors.

Solid-Phase or Resin-Bound Library Construction

The combination of a free carboxylic acid and an unsubstituted imidazole NH makes this compound ideal for solid-phase organic synthesis (SPOS). The acid can be directly loaded onto Wang, Rink, or Merrifield resins without pre-activation, while the imidazole NH permits subsequent N-alkylation or N-arylation on-resin. This dual-handle reactivity distinguishes it from ester analogs (which require cleavage and re-functionalization) and N-substituted analogs (which lack the NH diversification point). Procurement at ≥95% purity ensures batch-to-batch reproducibility in parallel library synthesis .

Quote Request

Request a Quote for 4-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.